molecular formula C17H25NO B5835715 N-cyclooctyl-3,5-dimethylbenzamide CAS No. 700859-52-5

N-cyclooctyl-3,5-dimethylbenzamide

Cat. No.: B5835715
CAS No.: 700859-52-5
M. Wt: 259.4 g/mol
InChI Key: WKQROQATMLCPGC-UHFFFAOYSA-N
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Description

N-cyclooctyl-3,5-dimethylbenzamide: is an organic compound with the molecular formula C17H25NO It is a benzamide derivative characterized by the presence of a cyclooctyl group attached to the nitrogen atom and two methyl groups at the 3 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyclooctylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with cyclooctylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-cyclooctyl-3,5-dimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects. It may be used in the design of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for the manufacture of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-cyclooctyl-3,5-dimethylbenzamide can be compared with other similar compounds, such as:

    N-cyclohexyl-3,5-dimethylbenzamide: Similar structure but with a cyclohexyl group instead of a cyclooctyl group. It may exhibit different physical and chemical properties due to the difference in ring size.

    N-cyclooctyl-4-methylbenzamide: Similar structure but with a single methyl group at the 4 position. This difference in substitution pattern can affect the compound’s reactivity and biological activity.

    N-cyclooctyl-3,5-dichlorobenzamide: Similar structure but with chlorine atoms instead of methyl groups. The presence of electron-withdrawing chlorine atoms can significantly alter the compound’s properties and reactivity.

Properties

IUPAC Name

N-cyclooctyl-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-13-10-14(2)12-15(11-13)17(19)18-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQROQATMLCPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358740
Record name N-cyclooctyl-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700859-52-5
Record name N-cyclooctyl-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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